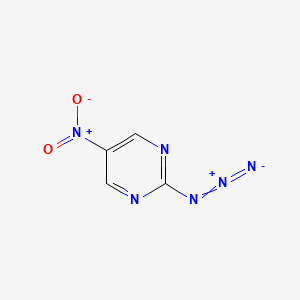
2-Azido-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-5-nitropyrimidine is a heterocyclic compound characterized by the presence of both azido and nitro functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-nitropyrimidine typically involves the introduction of an azido group to a nitropyrimidine precursor. One common method includes the reaction of 2-chloro-5-nitropyrimidine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly with N-, O-, and S-nucleophiles.
Azido-Tetrazole Tautomerism: This compound exhibits azido-tetrazole tautomerism, where the azido group can convert to a tetrazole ring under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Solvents such as DMF, toluene, and aqueous HCl are frequently used in these reactions.
Major Products:
Tetrazole Derivatives:
Scientific Research Applications
2-Azido-5-nitropyrimidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-azido-5-nitropyrimidine involves its reactivity with nucleophiles, leading to the formation of stable tetrazole derivatives. The azido group can undergo nucleophilic substitution, where the nucleophile attacks specific carbon atoms on the pyrimidine ring, resulting in ring closure and the formation of new compounds . This reactivity is facilitated by the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack .
Comparison with Similar Compounds
- 6-Nitropyrazolo[1,5-a]pyrimidine
- 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine
- 2′-Azido-2′-deoxy pyrimidine nucleotides
Comparison: 2-Azido-5-nitropyrimidine is unique due to its specific azido and nitro functional groups, which confer distinct reactivity patterns compared to other similar compounds. For instance, while 6-nitropyrazolo[1,5-a]pyrimidine and 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine also contain nitro groups, their reactivity with nucleophiles differs due to variations in ring structure and the position of functional groups . Additionally, 2′-azido-2′-deoxy pyrimidine nucleotides are primarily used in biological applications, whereas this compound finds broader use in organic synthesis and material science .
Properties
CAS No. |
497098-62-1 |
|---|---|
Molecular Formula |
C4H2N6O2 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
2-azido-5-nitropyrimidine |
InChI |
InChI=1S/C4H2N6O2/c5-9-8-4-6-1-3(2-7-4)10(11)12/h1-2H |
InChI Key |
HKUZUYCFDFEUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















